molecular formula C9H7NO3S B181123 Quinoline-5-sulphonic acid CAS No. 23261-58-7

Quinoline-5-sulphonic acid

Cat. No. B181123
CAS RN: 23261-58-7
M. Wt: 209.22 g/mol
InChI Key: KVGSJGNWRDPVKA-UHFFFAOYSA-N
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Description

Quinoline-5-sulphonic acid, also known as 5-Quinolinesulfonic acid, is a compound with the molecular formula C9H7NO3S . It is used in various applications, including the manufacture of disinfectants, deodorants, antiseptics, and drugs for the treatment of minor wounds .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature using various methods . For instance, a solvent-assisted co-grinding method has been used to form the cocrystal of 8-hydroxy quinoline-5-sulphonic acid .


Molecular Structure Analysis

The molecular structure of Quinoline-5-sulphonic acid has been studied using spectroscopic and Density Functional Theory (DFT) investigations . The molecular electrostatic potential plot predicts the reactive sites and electropositive potential region is around the hydrogen atom bonded through the nitrogen atoms, negative potentials on oxygen atoms and phenyl rings .


Chemical Reactions Analysis

Quinoline-5-sulphonic acid can participate in various chemical reactions. For instance, it has been used to form a cocrystal with 5-chloro-8-hydroxyquinoline . The reaction properties of this compound have been investigated using DFT and molecular dynamics simulations .


Physical And Chemical Properties Analysis

Quinoline-5-sulphonic acid has a molecular weight of 209.22 g/mol . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound’s exact mass and monoisotopic mass are 209.01466426 g/mol .

Scientific Research Applications

Mechanism of Action

Target of Action

Quinoline-5-sulfonic acid, also known as Quinoline-5-sulphonic acid, is a nitrogen-containing heterocyclic compound Quinoline derivatives are known to interact with a variety of biological targets due to their broad spectrum of bio-responses .

Mode of Action

Quinoline and its derivatives are known to undergo nucleophilic and electrophilic substitution reactions . These reactions could potentially alter the function of their biological targets, leading to various downstream effects.

Biochemical Pathways

Quinoline derivatives are known to have a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that quinoline-5-sulfonic acid may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of quinoline derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Given the broad spectrum of bio-responses of quinoline derivatives , it can be inferred that quinoline-5-sulfonic acid may have diverse molecular and cellular effects.

Action Environment

The action of quinoline-5-sulfonic acid can be influenced by various environmental factors. For instance, the formation of a cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) has been achieved using a solvent-assisted co-grinding method . Additionally, the temperature and pH value of the solution can affect the degradation of quinoline-5-sulfonic acid .

Safety and Hazards

Quinoline-5-sulphonic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Quinoline derivatives have a wide range of applications, from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemo sensors for metal ions . Therefore, the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment, is a promising future direction .

properties

IUPAC Name

quinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO3S/c11-14(12,13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KVGSJGNWRDPVKA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H7NO3S
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DSSTOX Substance ID

DTXSID30177835
Record name Quinoline-5-sulphonic acid
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Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Quinolinesulfonic acid

CAS RN

23261-58-7
Record name 5-Quinolinesulfonic acid
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Record name 5-Quinolinesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does quinoline-5-sulfonic acid interact with metal ions?

A1: Quinoline-5-sulfonic acid acts as a chelating agent, forming stable complexes with various metal ions. This interaction occurs through the donation of electrons from the nitrogen and oxygen atoms within the HQS molecule to the metal ion. This chelation mechanism is crucial for several applications, including the extraction and separation of metal ions, analytical chemistry, and potential therapeutic uses. [, , , , , , , ]

Q2: What is the significance of the stability constants of these metal complexes?

A2: The stability constants provide a quantitative measure of the strength of the interaction between HQS and a specific metal ion. Higher stability constants indicate stronger binding affinity. This information is crucial for predicting the selectivity of HQS for different metal ions and optimizing conditions for specific applications like extraction or sensing. [, , ]

Q3: Can you provide an example of a specific application of HQS in analytical chemistry?

A3: One study successfully utilized HQS immobilized on diethylaminoethyl (DEAE) Sephadex to develop a highly sensitive optical fiber fluorosensor for detecting cadmium ions (Cd²⁺) in solution. [] The fluorescence intensity of the immobilized HQS changes upon binding with Cd²⁺, enabling its quantification even at trace levels. This method showcases the potential of HQS-based sensors for environmental monitoring and food safety applications.

Q4: What is the molecular formula and weight of quinoline-5-sulfonic acid?

A4: The molecular formula of quinoline-5-sulfonic acid is C₉H₇NO₃S. Its molecular weight is 209.22 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize quinoline-5-sulfonic acid and its derivatives?

A5: Several spectroscopic techniques are employed for characterizing HQS and its derivatives:

  • NMR Spectroscopy (¹H NMR and ¹³C NMR): Used to determine the structure and purity of HQS derivatives. []
  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and is used to study complex formation with metal ions. [, , , , ]
  • Infrared Spectroscopy (IR): Identifies functional groups and analyzes the binding modes of HQS in complexes. [, , ]

Q6: How stable is quinoline-5-sulfonic acid under different pH conditions?

A6: The stability of HQS is influenced by pH. Its chelating ability and the stability of its metal complexes vary depending on the pH of the solution. Research suggests optimizing pH conditions for specific applications to ensure both HQS stability and optimal performance. [, , , ]

Q7: Are there studies exploring the thermal stability of HQS and its complexes?

A7: Yes, thermogravimetric analysis (TGA) has been employed to investigate the thermal decomposition behavior of HQS complexes. For example, the thermal decomposition of a copper(II)-HQS complex was studied, revealing a three-stage decomposition process and providing insights into its thermal stability. []

Q8: Does quinoline-5-sulfonic acid exhibit any catalytic properties?

A8: While the provided research doesn't highlight direct catalytic activity of HQS, its ability to strongly bind metal ions suggests potential applications in developing metal-catalyzed reactions. The HQS molecule could act as a ligand, influencing the reactivity and selectivity of the metal center. Further investigation is needed to explore this possibility.

Q9: Has computational chemistry been applied in research involving quinoline-5-sulfonic acid?

A9: Yes, computational methods like molecular modeling and density functional theory (DFT) have been used to study HQS derivatives and their interactions. These techniques help visualize molecular structures, predict binding affinities, and understand electronic properties. For instance, DFT investigations were carried out on an 8-hydroxy quinoline-5-sulfonic acid-5-chloro-8-hydroxyquinoline cocrystal, providing deeper insights into its structural features. []

Q10: What is the role of Quantitative Structure-Activity Relationship (QSAR) studies in HQS research?

A10: QSAR models correlate the structure of HQS derivatives with their biological or chemical activities. These models are valuable for predicting the properties of new derivatives and guiding the design of compounds with improved activity or selectivity. While the provided research does not explicitly discuss QSAR studies on HQS, it represents a promising avenue for future research, especially for exploring potential therapeutic applications of HQS derivatives.

Q11: How do structural modifications to the quinoline-5-sulfonic acid scaffold affect its chelating properties?

A11: Modifications to the HQS structure, like the introduction of electron-donating or -withdrawing groups, can significantly impact its chelating properties. For example, adding a nitro group enhances the acidity of the hydroxyl group, influencing its interaction with metal ions. [] Understanding these structure-activity relationships is crucial for tailoring HQS derivatives for specific applications.

Q12: Are there specific formulation strategies to enhance the stability or bioavailability of HQS and its derivatives?

A12: While the provided research does not delve into specific formulation strategies for HQS, several general approaches could be considered:

    Q13: What are the safety considerations and regulations regarding the handling and disposal of quinoline-5-sulfonic acid?

    A13: As with any chemical, handling HQS requires appropriate safety measures. Adhering to established Safety, Health, and Environment (SHE) regulations is essential. While the provided research does not detail specific SHE guidelines for HQS, it is crucial to consult relevant safety data sheets and follow recommended handling, storage, and disposal procedures.

    Q14: What analytical techniques are commonly employed for quantifying quinoline-5-sulfonic acid and its derivatives?

    A14: Various analytical methods can be employed, including:

    • UV-Vis Spectrophotometry: A widely used technique for quantifying HQS and its metal complexes due to their characteristic absorption properties. [, , ]
    • Graphite Furnace Atomic Absorption Spectrometry (GF-AAS): Utilized to determine the concentration of metal ions complexed with HQS, as demonstrated in studies analyzing beryllium content in food samples. [, ]

    Q15: Are there known alternatives or substitutes for quinoline-5-sulfonic acid in its various applications?

    A16: Several chelating agents with structures similar to HQS, like 8-hydroxyquinoline derivatives, could potentially serve as alternatives. The choice of the most suitable alternative depends on the specific application and desired properties. []

    Q16: What are some potential future directions for research on quinoline-5-sulfonic acid?

    A16:

    • Exploring therapeutic applications: Investigate the potential of HQS derivatives as anticancer, antibacterial, or antiviral agents. [, ]
    • Developing advanced materials: Utilize HQS as a building block for synthesizing metal-organic frameworks (MOFs) or other functional materials. [, ]
    • Enhancing sensor technologies: Design and develop highly sensitive and selective sensors for detecting metal ions or other analytes. []
    • Understanding biological interactions: Investigate the interactions of HQS derivatives with biomolecules like proteins and DNA to unravel their potential biological activity. []

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